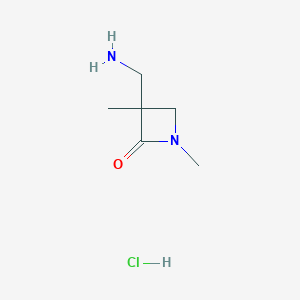

3-(Aminomethyl)-1,3-dimethylazetidin-2-one hydrochloride

Description

3-(Aminomethyl)-1,3-dimethylazetidin-2-one hydrochloride is a synthetic organic compound featuring a four-membered azetidinone (β-lactam) ring substituted with an aminomethyl group and two methyl groups. The hydrochloride salt enhances its solubility and stability, making it suitable for research and industrial applications. Its molecular formula is C₆H₁₁ClN₂O, and its structural uniqueness lies in the strained azetidinone ring combined with the aminomethyl functionality .

Properties

IUPAC Name |

3-(aminomethyl)-1,3-dimethylazetidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-6(3-7)4-8(2)5(6)9;/h3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJVYOVSZLFZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,3-dimethylazetidin-2-one hydrochloride typically involves the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam. This step often requires the use of a strong base and a suitable solvent.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, which involves the reaction of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom adjacent to a carbonyl group.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,3-dimethylazetidin-2-one hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

Hydrolysis: The azetidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as thiols and amines.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

Substitution Reactions: Substituted azetidinone derivatives.

Oxidation Reactions: Oxo derivatives of the azetidinone ring.

Reduction Reactions: Amine derivatives.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-(Aminomethyl)-1,3-dimethylazetidin-2-one hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,3-dimethylazetidin-2-one hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological targets, while the azetidinone ring can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with other azetidine- and lactam-based compounds:

Key Observations:

- Ring Size and Strain: The 4-membered azetidinone ring in the target compound introduces significant strain, enhancing its reactivity in nucleophilic reactions compared to 5- or 7-membered analogs (e.g., pyrrolidine, azepanone) .

Key Differences:

- The azetidinone core in the target compound offers broader enzyme inhibition compared to pyridine-based analogs, which are more substrate-specific .

- Compared to Berotralstat, the absence of a boronic acid group reduces its potency as a protease inhibitor but improves synthetic accessibility .

Biological Activity

3-(Aminomethyl)-1,3-dimethylazetidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C7H14ClN2O

- Molecular Weight : 178.65 g/mol

This azetidinone derivative features a dimethyl group and an amino functional group, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of azetidinones, including this compound, exhibit significant antimicrobial activity. Various studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Azetidinone Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anticancer Activity

Azetidinone derivatives have also been evaluated for their anticancer properties. Studies have reported that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth.

Case Study: Anticancer Effect on MCF-7 Cell Line

In a study evaluating the effects of various azetidinone derivatives on the MCF-7 breast cancer cell line, this compound demonstrated an IC50 value of 25 µM, indicating potent cytotoxicity against this cancer type. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It can interact with cellular receptors, leading to altered signaling pathways that affect cell survival and proliferation.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, promoting apoptosis in cancer cells.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of azetidinones. For example, substituents on the nitrogen atoms and variations in the carbon chain length significantly influence their antimicrobial and anticancer properties.

Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased antimicrobial potency |

| Variation in alkyl chain length | Enhanced cytotoxicity against cancer cells |

Q & A

Q. Critical Parameters :

- Storage : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis or oxidation .

How can researchers address low yields in the final hydrochloride salt formation step?

Advanced Research Question

Low yields often result from incomplete acid-base reactions or solubility issues. Solutions include:

- Solvent optimization : Use polar aprotic solvents (e.g., THF or DMF) to enhance protonation efficiency.

- Stoichiometric control : Ensure a 1:1 molar ratio of free base to HCl gas (or concentrated HCl).

- Crystallization aids : Add anti-solvents (e.g., diethyl ether) to precipitate the hydrochloride salt .

Design of Experiments (DOE) : Screen variables (temperature, solvent polarity, acid concentration) using a factorial design to identify optimal conditions.

What analytical methods are recommended for detecting trace impurities in the compound?

Basic Research Question

- HPLC-MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and monitor impurities via MS/MS fragmentation.

- ICP-OES : Detect heavy metal residues (e.g., Pd from catalytic reactions) at ppm levels .

- Karl Fischer titration : Quantify water content (<0.5% w/w) to assess hygroscopicity .

Validation : Follow USP <1225> guidelines for method accuracy, precision, and detection limits.

How can computational chemistry predict the compound’s reactivity in novel reactions?

Advanced Research Question

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like MOE or AutoDock .

- Reactivity indices : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites.

- Kinetic modeling : Predict reaction pathways and transition states using Gaussian or ORCA .

What strategies mitigate toxicity risks during in vitro biological assays?

Advanced Research Question

- Dose optimization : Perform MTT assays to determine IC50 values and avoid cytotoxic concentrations.

- Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., via LC-HRMS).

- Protective agents : Add antioxidants (e.g., ascorbic acid) to cell culture media to reduce oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.